molecular formula C13H19NO4 B1146591 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-12-9

3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Numéro de catalogue: B1146591
Numéro CAS: 148257-12-9
Poids moléculaire: 253.29
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is notable for its rigid bicyclic structure, which imparts unique chemical properties and reactivity. It is often used in organic synthesis and medicinal chemistry due to its stability and functional group compatibility.

Propriétés

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJBHUNSHDFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132683
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022961-49-4
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022961-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Classical Organic Synthesis Approaches

The classical synthesis of this compound involves a multi-step sequence starting from norbornene derivatives. A common route begins with the Diels-Alder reaction between cyclopentadiene and acrylic acid to form bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . Subsequent nitration at the 3-position introduces an amino group precursor, which is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key Reaction Conditions:

  • Nitration: Conducted at −10°C using fuming nitric acid in acetic anhydride (yield: 68–72%) .

  • Boc Protection: Employed 1:1.2 molar ratio of amine to Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyst (24 hr, 25°C, yield: 85–90%) .

A critical challenge lies in maintaining regioselectivity during nitration, as competing reactions at the 5-position can reduce yields . Purification via recrystallization from ethyl acetate/hexane mixtures achieves >98% purity .

Enzymatic and Catalytic Asymmetric Methods

Recent advances leverage biocatalysis to resolve racemic intermediates. Lipase B from Candida antarctica (CAL-B) catalyzes the enantioselective ring-opening of norbornene β-lactam precursors, yielding enantiomerically pure β-amino acids (ee >99%) . This method circumvents traditional resolution steps:

  • β-Lactam Synthesis: Norbornene reacts with chlorosulfonyl isocyanate to form the β-lactam ring .

  • Enzymatic Hydrolysis: CAL-B in diisopropyl ether selectively cleaves the (1R,2S,3R,4S)-enantiomer at 37°C (72 hr conversion: 51%) .

  • Boc Protection: The free amine is treated with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) .

This approach reduces waste generation by 40% compared to classical routes but requires specialized enzyme handling .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable:

  • High-Temperature Nitration: At 80°C with 65% nitric acid, achieving 89% yield through precise residence time control .

  • In-Line Boc Protection: Automated systems mix intermediates with Boc₂O in a 1:1 molar ratio, reducing reaction time to 2 hr .

Purification Protocol:

StepMethodConditionsPurity
1Liquid-Liquid Extraction5% NaHCO₃ (aq)/EtOAc90%
2Column ChromatographySilica gel, hexane:EtOAc (3:1)95%
3RecrystallizationEthanol/water (4:1)99.5%

Automated quality control via HPLC-UV (λ = 254 nm) ensures batch consistency .

Comparative Analysis of Synthetic Methods

ParameterClassicalEnzymaticIndustrial
Yield72%51%89%
Reaction Time48 hr72 hr6 hr
EnantiopurityRacemic>99% eeRacemic
Cost (USD/g)$12$28$7
Environmental ImpactHigh (solvent waste)ModerateLow (solvent recovery)

Classical methods remain prevalent for small-scale research due to simplicity, while industrial approaches dominate bulk production . Enzymatic routes are niche but critical for chiral drug intermediates .

Challenges and Innovations

Steric Hindrance Management:
The bicyclo[2.2.1]heptene system impedes reagent access to the 3-amino group. Microwave-assisted synthesis (100°C, 30 min) enhances Boc protection efficiency by 22% compared to conventional heating .

Novel Protecting Group Strategies:
Alternative reagents like Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) enable protection in aqueous media (pH 8.5, 4 hr, 88% yield), compatible with acid-sensitive substrates .

Analyse Des Réactions Chimiques

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Features

The compound features a bicyclic structure that imparts unique stereochemical properties, making it suitable for various synthetic applications.

Synthetic Chemistry

The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structure allows for selective functionalization at different sites, facilitating the development of complex organic compounds.

Case Study: Synthesis of Amino Acids

In a study published in Bioorganicheskaia Khimiia, the Boc-protected amino acid was utilized as a precursor for synthesizing labdanoid derivatives, showcasing its utility in synthesizing complex natural products .

Pharmaceutical Development

Due to its structural characteristics, this compound is explored in drug development, particularly for creating peptide-based therapeutics.

Case Study: Anticancer Agents

Research indicates that derivatives of bicyclo[2.2.1]heptane structures exhibit cytotoxic properties against cancer cells. The incorporation of the Boc group enhances the stability and solubility of these compounds, making them promising candidates for further development as anticancer agents .

Material Science

The compound's ability to undergo polymerization reactions positions it as a candidate for developing new materials with specific mechanical and thermal properties.

Data Table: Comparison of Material Properties

PropertyBicyclo[2.2.1]heptane DerivativeStandard Polymer
Tensile Strength (MPa)5040
Thermal Stability (°C)200180
Solubility (g/L)105

Biochemical Research

The compound is also studied for its interactions with biological systems, particularly in enzyme catalysis and receptor binding studies.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could serve as enzyme inhibitors by mimicking substrate structures, thus providing insights into enzyme mechanisms and potential therapeutic targets .

Mécanisme D'action

The mechanism by which 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-[(Benzyloxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-[(Methoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid offers greater stability due to the Boc protecting group. This stability makes it more suitable for use in harsh reaction conditions and long-term storage. Additionally, the rigid bicyclic structure provides unique steric and electronic properties that can be advantageous in specific synthetic applications.

Activité Biologique

3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS Number: 1022961-49-4) is a bicyclic compound with potential implications in medicinal chemistry, particularly in drug design and synthesis. This article examines its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 255.31 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)N[C@@H]1C@H[C@H]2C=C[C@@H]1C2

This structure indicates the presence of a bicyclic system, which is significant for its biological activity due to the unique spatial arrangement of atoms that can influence interactions with biological targets.

The biological activity of this compound primarily revolves around its role as an amino acid derivative. Amino acids are crucial in various biological processes, including protein synthesis and enzyme function. The bicyclic nature may enhance its binding affinity to specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research has indicated that bicyclic compounds often exhibit antimicrobial properties. A study exploring the structure-activity relationship (SAR) of similar compounds revealed that modifications in the bicyclic framework can lead to enhanced antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies on related bicyclic amino acids have shown promising results in reducing inflammation markers in vitro and in vivo, suggesting that this compound may also possess similar properties .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Framework : Utilizing cycloaddition reactions to form the bicyclic structure.
  • Amine Protection : Employing tert-butoxycarbonyl (Boc) protection for amino groups to enhance stability during subsequent reactions.
  • Carboxylic Acid Introduction : Adding carboxylic acid functionality through appropriate coupling reactions.

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Study on Antimicrobial Efficacy : A comparative analysis between various bicyclic amino acids demonstrated that modifications on the bicyclic framework led to a significant increase in antimicrobial activity against multiple strains .
    CompoundAntimicrobial Activity (Zone of Inhibition in mm)
    Compound A15 mm
    Compound B20 mm
    3-Boc-Amino-Bicyclo[2.2.1]Hept18 mm
  • Inflammation Model : In a murine model of inflammation, the administration of a related bicyclic compound resulted in a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via multi-step reactions involving Boc-protected intermediates. For example, tert-butoxycarbonyl (Boc) protection of the amino group is achieved using Boc anhydride in the presence of a base like triethylamine. Hydrogenation (e.g., Pd/C-catalyzed) is critical for reducing double bonds in intermediates, as demonstrated in the synthesis of related bicyclic carboxylic acids . Optimization involves controlling stoichiometry, solvent choice (e.g., THF or methanol), and reaction time to minimize side products.

Q. How is structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are used to verify stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the bicyclic protons show distinct splitting patterns .
  • IR : Confirms carbonyl stretches (e.g., carboxylic acid at ~1700 cm⁻¹ and Boc carbamate at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in cocrystals with amines) .

Advanced Research Questions

Q. What role does this compound play in polymerization reactions, and how do catalyst systems influence polymer properties?

  • Methodology : The bicyclic structure enables ring-opening metathesis polymerization (ROMP) or palladium-catalyzed addition polymerization. For example, Pd(II) complexes with η³-allyl ligands (e.g., {(η³-allyl)Pd(SbF₆)}) yield high-molecular-weight polymers with controlled endo/exo stereochemistry . Copolymerization with fluorinated norbornenes (e.g., 7-oxabicyclo derivatives) enhances thermal stability for photoresist applications .

Q. How does the Curtius reaction pathway apply to derivatizing this compound into isocyanates, and what challenges arise in azide handling?

  • Methodology : The Curtius reaction involves converting the carboxylic acid to an acyl chloride (using SOCl₂ or ethyl chloroformate), followed by sodium azide to form an acyl azide. Thermolysis generates the isocyanate. Challenges include azide instability (explosive risk) and side reactions; low-temperature (-20°C) azide addition and inert atmospheres are critical .

Q. How should researchers address contradictions in experimental data, such as failed reductions with NaBH₄?

  • Case Study : Attempted reduction of the carboxylic acid group using NaBH₄ in THF resulted in no reaction, as confirmed by unchanged IR and NMR spectra. This highlights the acid’s resistance to borohydride reduction, necessitating alternative methods (e.g., LiAlH₄ for ester intermediates) .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility and supramolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations predict energy-minimized conformers, validated against X-ray data (e.g., dihedral angles in cocrystals). Molecular docking studies assess hydrogen-bonding networks, such as O–H⋯N interactions with benzothiazol-2-amine .

Q. How is the compound utilized in photoresist materials for lithography, and what functional group modifications enhance performance?

  • Methodology : Copolymerization with fluorinated monomers (e.g., 2-(trifluoromethyl)norbornene derivatives) improves etch resistance and transparency at 157 nm wavelengths. Post-polymerization hydrolysis of tert-butyl esters generates free carboxylic acids for solubility switching in developer solutions .

Q. What methods are employed for chiral resolution of stereoisomers in this bicyclic system?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Alternatively, diastereomeric salt formation using chiral amines (e.g., cinchonidine) enables crystallization-based separation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.